1-Naphthylamine-2,7-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthylamine-2,7-disulfonic acid, also known as 1-amino-2,7-naphthalenedisulfonic acid, is an organic compound with the molecular formula C10H9NO6S2 and a molecular weight of 303.31 g/mol . This compound is characterized by the presence of an amino group and two sulfonic acid groups attached to a naphthalene ring. It is commonly used as an intermediate in the synthesis of dyes and other chemical products.
Preparation Methods
1-Naphthylamine-2,7-disulfonic acid can be synthesized through various methods. One common synthetic route involves the sulfonation of 1-naphthylamine with sulfuric acid or sulfur trioxide . Another method involves the hydrolysis of 1-naphthylamine-2,4,7-trisulfonic acid . Industrial production typically involves the use of oleum for sulfonation, followed by neutralization and purification steps .
Chemical Reactions Analysis
1-Naphthylamine-2,7-disulfonic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the amino group.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Naphthylamine-2,7-disulfonic acid has a wide range of applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: It can be used in the preparation of fluorescent dyes for biological staining and imaging.
Medicine: Research has explored its potential use in the development of pharmaceutical compounds.
Industry: It is used in the production of various industrial dyes and pigments.
Mechanism of Action
The mechanism of action of 1-naphthylamine-2,7-disulfonic acid involves its interaction with molecular targets through its amino and sulfonic acid groups. These functional groups allow it to participate in various chemical reactions, including binding to specific receptors or enzymes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Naphthylamine-2,7-disulfonic acid can be compared with other similar compounds, such as:
2-Naphthylamine-5,7-disulfonic acid: This compound has similar structural features but differs in the position of the amino and sulfonic acid groups.
1-Naphthylamine-4,7-disulfonic acid: Another isomer with different sulfonic acid group positions.
Aminonaphthalenesulfonic acids: A broader class of compounds with varying positions of amino and sulfonic acid groups on the naphthalene ring.
The uniqueness of this compound lies in its specific functional group positions, which influence its reactivity and applications.
Properties
CAS No. |
486-54-4 |
---|---|
Molecular Formula |
C10H9NO6S2 |
Molecular Weight |
303.3 g/mol |
IUPAC Name |
1-aminonaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C10H9NO6S2/c11-10-8-5-7(18(12,13)14)3-1-6(8)2-4-9(10)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17) |
InChI Key |
QRTHCSOVSYURGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2N)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.